4-Methoxy-6-nitro-1,3-benzothiazol-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by nitration and methoxylation reactions . The reaction conditions often include the use of acidic or basic catalysts to facilitate the condensation and cyclization processes.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction of the nitro group can yield corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens or nitro compounds in the presence of Lewis acids can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzothiazoles.
Scientific Research Applications
4-Methoxy-6-nitro-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anti-cancer, anti-inflammatory, and neuroprotective properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to its biological effects such as anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
- 4-Methoxy-1,3-benzothiazol-2-amine
- 6-Methoxy-1,3-benzothiazol-2-amine
- 2-Amino-6-nitrobenzothiazole
Comparison: 4-Methoxy-6-nitro-1,3-benzothiazol-2-amine is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-methoxy-6-nitro-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O3S/c1-14-5-2-4(11(12)13)3-6-7(5)10-8(9)15-6/h2-3H,1H3,(H2,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKIXPBVHIJAIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20355685 |
Source
|
Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16586-52-0 |
Source
|
Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20355685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-6-nitro-1,3-benzothiazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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